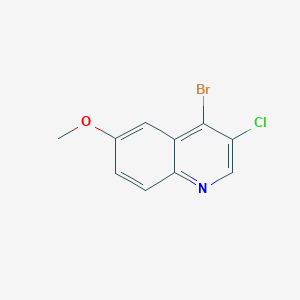

4-Bromo-3-chloro-6-methoxyquinoline

説明

Significance of the Quinoline (B57606) Core in Synthetic Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in synthetic organic chemistry. nih.govnih.govecorfan.org Its aromatic nature and the presence of a nitrogen atom confer upon it a unique electronic distribution, making it susceptible to a variety of chemical transformations. ecorfan.orgnoveltyjournals.com The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.net

The versatility of the quinoline ring system allows for its functionalization at various positions, leading to a diverse library of derivatives with tailored electronic and steric properties. nih.govresearchgate.net Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have been refined over the years, and are now complemented by modern, more efficient green synthetic approaches. tandfonline.comtandfonline.com These advancements have made quinoline derivatives readily accessible for a wide range of applications, from pharmaceuticals to materials science. nih.govresearchgate.net

Overview of Halogenated Quinoline Derivatives as Strategic Chemical Scaffolds

The introduction of halogen atoms onto the quinoline core significantly enhances its utility as a strategic chemical scaffold. rsc.org Halogenated quinolines serve as versatile intermediates in a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comnih.govnih.gov These reactions enable the facile introduction of a wide array of functional groups, such as aryl, alkynyl, and amino moieties, onto the quinoline framework.

The position and nature of the halogen substituents influence the reactivity of the quinoline ring. For instance, the increased reactivity of a chloro group at the C4-position is often attributed to the α-nitrogen effect. mdpi.com This regioselectivity allows for sequential and site-specific modifications, providing a powerful tool for the construction of complex molecular architectures. rsc.org Furthermore, halogenation can modulate the physicochemical properties of quinoline derivatives, impacting their biological activity and pharmacokinetic profiles. acs.orgnih.gov

Positioning of 4-Bromo-3-chloro-6-methoxyquinoline within Advanced Organic Synthesis

Contextual Relevance in Heterocyclic Chemistry

This compound is a polysubstituted quinoline that embodies the strategic advantages of halogenated heterocyclic compounds. Its structure features a unique combination of substituents: a bromo group at the 4-position, a chloro group at the 3-position, and a methoxy (B1213986) group at the 6-position. This specific arrangement of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecules.

The presence of two different halogen atoms at adjacent positions (C3 and C4) offers the potential for regioselective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions can be exploited to introduce different substituents in a stepwise manner. The methoxy group at the 6-position, an electron-donating group, can influence the electronic properties of the quinoline ring system, potentially affecting its reactivity and biological interactions.

While specific research exclusively focused on this compound is limited, its value can be inferred from the extensive body of literature on the functionalization of halogenated quinolines. This compound serves as a prime example of a building block designed for diversity-oriented synthesis, enabling the rapid generation of a library of novel quinoline derivatives for screening in drug discovery and materials science.

Theoretical Framework for Investigating Substituted Quinoline Systems

The reactivity and properties of substituted quinoline systems like this compound can be rationalized and predicted using various computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure, reactivity indices, and spectroscopic properties of these molecules. acs.orgnih.gov

By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can gain insights into the most probable sites for electrophilic and nucleophilic attack. acs.org This theoretical understanding is crucial for designing synthetic routes and predicting the outcome of chemical reactions.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of substituted quinolines and their interactions with biological macromolecules, such as enzymes and receptors. acs.orgnih.gov These simulations provide a dynamic picture of the binding modes and affinities of these compounds, which is invaluable for the rational design of new therapeutic agents. The combination of DFT calculations and MD simulations offers a robust theoretical framework for elucidating the structure-activity relationships of halogenated quinoline derivatives.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHMFZAQNCVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625863 | |

| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-71-9 | |

| Record name | 4-Bromo-3-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 4 Bromo 3 Chloro 6 Methoxyquinoline

Retrosynthetic Analysis of the 4-Bromo-3-chloro-6-methoxyquinoline Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnection involves breaking the bonds of the quinoline (B57606) ring itself, leading back to simpler, more readily available starting materials. A common strategy would be to disconnect the C2-C3 and N1-C8a bonds, suggesting a precursor aniline (B41778) derivative and a three-carbon component.

Specifically, the 6-methoxy substituent points towards the use of a 4-methoxyaniline derivative as a key starting material. The chloro and bromo groups at positions 3 and 4, respectively, can be envisioned as being introduced either before or after the quinoline ring formation. This leads to two main retrosynthetic pathways:

Pathway A: Pre-functionalized Precursors: This approach involves the synthesis of a suitably substituted aniline and a carbonyl compound that already contain the necessary halogen and methoxy (B1213986) groups. These precursors would then be cyclized to form the final quinoline ring.

Pathway B: Post-cyclization Functionalization: This pathway starts with a simpler 6-methoxyquinoline (B18371) core, which is then subjected to sequential halogenation reactions to introduce the chloro and bromo groups at the desired positions.

Classical and Modern Approaches to Quinoline Ring System Construction

The construction of the quinoline ring is a well-established area of organic synthesis, with a rich history of named reactions and a continuous drive towards more efficient and environmentally friendly methods.

Historical Synthetic Pathways and Their Evolution

Several classical methods have been fundamental to the synthesis of quinolines for over a century. iipseries.orgnih.gov These include:

Skraup Synthesis: This reaction involves the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.com

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. iipseries.orgijpsjournal.com

Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.orgpharmaguideline.com

Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comijpsjournal.com

Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 2- or 4-quinolones depending on the reaction conditions. pharmaguideline.com

While these methods are historically significant and still in use, they often require harsh reaction conditions, such as high temperatures and strong acids, and can suffer from low yields and the production of significant waste. ijpsjournal.comniscpr.res.in

Recent Advances in Environmentally Benign Quinoline Synthesis

In recent years, there has been a significant shift towards developing more sustainable and "green" methods for quinoline synthesis. ijpsjournal.com These modern approaches aim to reduce the environmental impact by using milder reaction conditions, less toxic reagents, and more efficient catalytic systems. niscpr.res.in Key advancements include:

Catalysis: The use of various catalysts, including Lewis acids like indium (III) chloride and iron (III) chloride, has been shown to promote quinoline synthesis under milder conditions and with improved yields. niscpr.res.intandfonline.com

Ionic Liquids: Ionic liquids are being explored as environmentally friendly solvents and catalysts for quinoline synthesis, often leading to shorter reaction times and high product purity. ias.ac.innih.gov

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields in quinoline synthesis. ijpsjournal.com

Multi-component Reactions: One-pot, multi-component reactions are being developed to synthesize highly substituted quinolines in a single step from simple starting materials, increasing efficiency and reducing waste. researchgate.netorganic-chemistry.org

Visible-Light-Promoted Reactions: The use of visible light as a renewable energy source to drive quinoline synthesis represents a cutting-edge, environmentally friendly approach. nih.gov

These modern methods offer significant advantages over classical techniques, providing more sustainable and efficient routes to a wide range of quinoline derivatives. tandfonline.comacs.org

Specific Synthetic Routes to this compound

The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the substituents.

Multi-Step Reaction Sequences and Strategic Intermediates

A plausible multi-step synthesis of this compound could start from 4-methoxyaniline. A common strategy involves the construction of a 6-methoxy-4-quinolone intermediate. This can be achieved through a Gould-Jacobs type reaction, where 4-methoxyaniline is reacted with a suitable three-carbon synthon like diethyl ethoxymethylenemalonate, followed by thermal cyclization.

The resulting 6-methoxy-4-quinolone serves as a key intermediate. The hydroxyl group at the 4-position can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This would yield 4-chloro-6-methoxyquinoline (B1361528).

Regioselective Halogenation Strategies (Bromination and Chlorination)

With 4-chloro-6-methoxyquinoline in hand, the next critical step is the regioselective introduction of a bromine atom at the 3-position and a chlorine atom at the 3-position. The electronic properties of the quinoline ring and the existing substituents will direct the position of electrophilic halogenation.

The methoxy group at the 6-position is an activating group and directs electrophilic substitution to the 5- and 7-positions of the benzene (B151609) ring. However, the pyridine (B92270) ring is generally deactivated towards electrophilic attack. The introduction of the chloro group at the 4-position further deactivates the pyridine ring.

Therefore, direct halogenation of 6-methoxyquinoline or 4-chloro-6-methoxyquinoline might not be the most efficient way to achieve the desired 3,4-dihalogenated product. A more controlled approach is often necessary.

One strategy involves the use of N-halosuccinimides (NCS for chlorination and NBS for bromination) as halogenating agents. The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor halogenation at the desired position. For instance, radical-mediated halogenation or reactions under acidic conditions can sometimes alter the regioselectivity.

An alternative and often more reliable method is to synthesize the quinoline ring with the halogens already in place. This would involve starting with a pre-halogenated aniline or a halogenated three-carbon component. However, the synthesis of these starting materials can be complex.

A documented approach for a similar compound, 6-bromo-4-chloro-7-methoxyquinoline, involves the reaction of 6-bromo-7-methoxy-4-quinolinol with phosphorus oxychloride to introduce the 4-chloro substituent. This highlights a strategy where one halogen is incorporated early in the synthesis, followed by the introduction of the second halogen.

For this compound, a potential route involves the synthesis of 6-methoxy-4-quinolone, followed by conversion to 4-chloro-6-methoxyquinoline. The subsequent regioselective bromination at the 3-position would be the key challenge. This might be achieved through electrophilic bromination under carefully controlled conditions or via a more elaborate multi-step sequence involving protection and deprotection steps to direct the halogenation. Another possibility is the electrophilic cyclization of a suitably substituted N-(2-alkynyl)aniline, which can provide access to 3-haloquinolines. nih.gov

Introduction of the Methoxy Group

The methoxy group at the C6 position of the quinoline ring is a common feature in many biologically active quinoline derivatives. nbinno.com Its introduction is often accomplished early in the synthetic sequence by selecting a precursor that already contains this functionality, such as 4-methoxyaniline. atlantis-press.com However, in other strategies, a methoxy group can be introduced later in the synthesis via nucleophilic substitution.

A relevant example is the conversion of a chloroquinoline to a methoxyquinoline. In the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline, the precursor 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is treated with sodium methoxide (B1231860) in anhydrous methanol. tandfonline.com The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces the chloride ion at the C2 position. The mixture is typically heated under reflux to ensure the reaction goes to completion. tandfonline.com This method is effective for introducing a methoxy group, particularly at the C2 or C4 positions, which are activated towards nucleophilic attack by the ring nitrogen.

The 6-methoxy group itself is generally stable throughout multi-step synthetic sequences and serves as a crucial building block in the synthesis of various pharmaceutical agents and complex molecules. nbinno.comnih.gov

Precursor Chemistry and Starting Material Utilization

Common starting materials for the quinoline core include aniline derivatives. For a 6-bromo-substituted quinoline, a logical precursor is p-bromoaniline. tandfonline.com For a 6-methoxy substituted quinoline, 4-methoxyaniline is a common and inexpensive starting material. atlantis-press.com

A representative multi-step synthesis for a related compound, 3-benzyl-6-bromo-2-chloroquinoline, illustrates the utilization of precursors. The synthesis begins with the reaction of p-bromoaniline with 3-phenylpropionyl chloride to form N-(4-bromophenyl)-3-phenylpropionamide. tandfonline.com This amide is then subjected to a cyclization reaction using a Vilsmeier-Haack type reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to construct the quinoline ring system and install the chlorine atom at the C2 position. tandfonline.com This demonstrates a classic approach where the substituents on the final benzene portion of the quinoline ring are determined by the initial aniline precursor.

The following table outlines a typical precursor pathway for a substituted bromo-chloroquinoline:

| Step | Reactants | Reagents | Product | Description |

| 1 | p-bromoaniline, 3-phenylpropionyl chloride | Triethylamine, Dichloromethane | N-(4-Bromophenyl)-3-phenylpropionamide | Amide formation between the aniline and an acyl chloride. tandfonline.com |

| 2 | N-(4-Bromophenyl)-3-phenylpropionamide | Phosphorus oxychloride, DMF | 3-Benzyl-6-bromo-2-chloroquinoline | Cyclization and chlorination to form the quinoline core. tandfonline.com |

Optimization and Scalability of Synthesis Protocols

Moving a synthetic route from laboratory-scale discovery to larger-scale production necessitates rigorous optimization and consideration of scalability. This involves refining reaction conditions to maximize yield and purity while ensuring the process is safe, cost-effective, and reproducible. For complex molecules like halogenated quinolines, this phase is critical.

Reaction Condition Control and Yield Enhancement

The optimization of reaction conditions is a cornerstone of efficient chemical synthesis. Key parameters that are systematically varied include temperature, reaction time, solvent, and catalyst loading. In the synthesis of polysubstituted quinolines via methods like the Friedländer annulation, these factors significantly influence the outcome.

For instance, in the nanocatalyst-mediated synthesis of quinolines, researchers optimized conditions to achieve the best results. The highest yields (85–96%) were obtained using a specific catalyst load (20 mg) at 90°C under solvent-free conditions, with reaction times ranging from just 15 to 60 minutes. nih.gov Similarly, studies on metal-free heterogeneous catalysts for quinoline synthesis involved screening various solvents, temperatures, and catalyst amounts to find the optimal conditions, which were determined to be solvent-free at 100°C for 4 hours. nih.govresearchgate.net

The table below summarizes the optimization of catalyst loading in a representative quinoline synthesis.

| Catalyst Loading (wt%) | Conversion (%) | Yield (%) |

| 0 (Control) | 23 | 19 |

| 10 | 99 | 97 |

| 15 | 99 | 97 |

| Data derived from a study on metal-free heterogeneous catalysts for Friedländer synthesis. researchgate.net |

These findings show that a critical catalyst concentration is necessary for optimal performance, beyond which no significant improvement is observed. Such systematic optimization is crucial for enhancing yields and making synthetic protocols more efficient and economical. nih.govresearchgate.net

Continuous Flow Reactor Applications in Quinoline Synthesis

Continuous flow chemistry has emerged as a powerful technology for overcoming many limitations of traditional batch processing, offering enhanced control, safety, and scalability. rsc.orgsyrris.com In a continuous flow reactor, reagents are pumped through a network of tubes or channels where mixing and reaction occur in a continuous stream. syrris.comslideshare.net

This methodology has been successfully applied to quinoline synthesis. For example, the Doebner-Miller reaction, a classic method for preparing quinolines, has been adapted to a continuous flow process using continuous stirred tank reactors (CSTRs) in series. This setup facilitated lower byproduct formation and increased yields compared to batch reactions. acs.org Another approach utilized a continuous photochemical process to generate various quinoline products with high yields and throughputs exceeding one gram per hour, demonstrating the scalability of the technique. vapourtec.com

Key advantages of using continuous flow reactors in quinoline synthesis include:

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better selectivity and reproducibility. rsc.orgsyrris.com

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions. rsc.org

Improved Efficiency: Rapid heat and mass transfer lead to faster reaction times and often higher yields. syrris.com

Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the challenges of re-optimizing a large-scale batch reactor. slideshare.netacs.org

The following table compares a batch versus a continuous flow approach for a Doebner-Miller reaction.

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Process | Single large vessel | CSTRs in series |

| Byproduct | Significant (sticky solid) | Reduced formation |

| Yield | Lower | Increased |

| Scalability | Difficult | Readily scalable |

| Comparison based on the Doebner-Miller synthesis of quinaldines. acs.org |

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edunumberanalytics.com The synthesis of halogenated quinolines, which can involve toxic reagents and generate significant waste, is an area where these principles are particularly relevant. Key principles include waste prevention, maximizing atom economy, using catalysis over stoichiometric reagents, and employing safer solvents. yale.edu

Application of Recyclable Catalysts and Reagents

One of the core tenets of green chemistry is the use of catalysis, especially with catalysts that can be easily recovered and reused. yale.edu This approach minimizes waste and reduces costs. In the context of quinoline synthesis, significant progress has been made in developing recyclable catalytic systems.

A prominent example is the use of a metal-free, Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) as a heterogeneous catalyst for the Friedländer synthesis. nih.govresearchgate.net This solid catalyst facilitates the reaction under mild, solvent-free conditions and can be easily separated from the reaction mixture by simple centrifugation and filtration. nih.gov Crucially, it demonstrates excellent recyclability, maintaining high catalytic activity for multiple consecutive cycles with only a marginal drop in product yield. researchgate.net

The recyclability of this g-C₃N₄-based catalyst is highlighted in the table below:

| Cycle | Yield (%) |

| 1 | 97 |

| 2 | 95 |

| 3 | 94 |

| 4 | 91 |

| 5 | 89 |

| 6 | 87 |

| Data from the recyclability study of a Brønsted acid functionalized g-C₃N₄ catalyst. researchgate.net |

Furthermore, the development of various nanocatalysts for quinoline synthesis also emphasizes green principles. These catalysts often operate under solvent-free conditions and can be recovered and reused for several cycles with minimal loss of activity, contributing to more sustainable synthetic methods. nih.govacs.org The use of such recyclable, heterogeneous catalysts represents a significant step towards environmentally benign protocols for producing halogenated quinolines and other complex heterocyclic compounds.

Solvent-Free Reaction Conditions and Microwave-Assisted Syntheses

Solvent-free synthesis, often referred to as solid-state reaction, involves conducting chemical reactions without a solvent. The reactants, which may be solids or liquids, are mixed together, and the reaction is initiated by thermal means or mechanical grinding. This approach is particularly advantageous for reactions that are sluggish in solution or where the solvent can interfere with the reaction pathway.

Microwave-assisted synthesis utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic accelerations of reaction rates and can lead to different product distributions compared to conventional heating methods. benthamdirect.commdpi.com

A plausible and widely used approach for the synthesis of substituted quinolines that can be adapted to solvent-free and microwave-assisted conditions is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.net For the synthesis of this compound, a potential pathway could involve the reaction of a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a reagent that can provide the chloro-substituted α-methylene carbonyl component under these advanced synthetic conditions.

Several studies have demonstrated the successful application of microwave irradiation and solvent-free conditions for the synthesis of various quinoline derivatives. acs.orgbenthamdirect.comrsc.org For instance, the use of L-proline as a catalyst in the Knoevenagel condensation followed by cyclization has been shown to be highly efficient under microwave irradiation for the synthesis of quinoline derivatives. benthamdirect.com Similarly, catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed for synthesizing complex quinoline-based heterocyclic systems. acs.org These examples underscore the potential of applying similar strategies for the synthesis of this compound.

The table below illustrates typical conditions and outcomes for the microwave-assisted synthesis of various substituted quinolines, providing a reference for the potential parameters that could be employed for the target compound.

| Catalyst/Conditions | Reactants | Time | Yield (%) | Reference |

| L-proline, Microwave | Substituted 2-aminoaryl ketones, Active methylene (B1212753) compounds | 5-10 min | 85-95% | benthamdirect.com |

| Catalyst-free, DMF, Microwave | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | 8-20 min | 68-82% | acs.org |

| p-Sulfonic acid calix acs.orgarene, Neat, Microwave | Anilines, Aryl aldehydes, Styrene | 20-25 min | 40-68% | rsc.org |

| Acidic alumina, Montmorillonite K-10, Solvent-free, Microwave | Anthranilic acids, Formamide | 4 min | High | nih.gov |

Mechanistically, the enhanced reaction rates observed under microwave irradiation are attributed to both thermal and non-thermal effects. The thermal effect is the rapid, uniform heating of the sample. Non-thermal effects, while still a subject of debate, are thought to arise from the direct interaction of the electromagnetic field with the molecules, leading to an increased frequency of collisions and a lowering of the activation energy barrier. In solvent-free conditions, the high concentration of reactants and the absence of a solvating shell can also contribute to accelerated reaction rates.

Ultrasound-Promoted Synthetic Transformations

Ultrasound-promoted synthesis, also known as sonochemistry, has emerged as a powerful green chemistry tool that utilizes the energy of ultrasonic waves (typically 20-100 kHz) to induce and accelerate chemical reactions. nih.gov The chemical effects of ultrasound are not a result of a direct interaction between the sound waves and the molecules but arise from the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid medium. nih.gov This collapse generates localized hot spots with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as shock waves and microjets, which can significantly enhance reaction rates and yields. nih.gov

While specific protocols for the ultrasound-assisted synthesis of this compound are not explicitly documented, the extensive application of sonochemistry in the synthesis of a wide array of quinoline derivatives suggests its high potential for the preparation of this target compound. nih.govrsc.orgresearchgate.net The benefits of employing ultrasound in organic synthesis are numerous and include shorter reaction times, milder reaction conditions, and often improved product yields compared to conventional methods. researchgate.net

Various classical quinoline syntheses have been successfully adapted to ultrasound conditions. For instance, the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer synthesis are all plausible routes to this compound that could be enhanced by sonication. A study by Prasad et al. demonstrated a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in the presence of SnCl₂·2H₂O as a precatalyst under ultrasound irradiation in water to produce 2-substituted quinolines in good yields. researchgate.net This highlights the compatibility of multicomponent strategies with sonochemical activation for quinoline synthesis.

The table below presents examples of ultrasound-promoted synthesis of quinoline derivatives, showcasing the typical reaction conditions and outcomes that might be expected when applying this technology to the synthesis of this compound.

| Catalyst/Conditions | Reactants | Time | Yield (%) | Reference |

| Basic ionic liquid, Water, Ultrasound | Isatin, Ketones | 15-30 min | 85-95% | nih.gov |

| SnCl₂·2H₂O, Water, Ultrasound (35 kHz) | Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | Not specified | Good | researchgate.net |

| Catalyst-free, Water, Ultrasound (40 kHz) | Substituted anilines, α,β-Unsaturated aldehydes | 1 h | 96% | nih.gov |

| N-alkylation and Cycloaddition, Ultrasound | Imidazole, Quinoline derivatives, DMAD | Not specified | High | rsc.org |

The mechanistic basis for the rate enhancements observed in ultrasound-promoted reactions is primarily physical. The intense local conditions created by cavitation bubble collapse can lead to the formation of radical species and increase mass transfer, particularly in heterogeneous reactions. nih.gov For instance, if a solid catalyst is employed, ultrasound can help to keep the catalyst surface clean and active by removing passivating layers of products or byproducts. In homogeneous reactions, the shockwaves can increase the collision frequency and energy of the reacting molecules.

Given the halogen and methoxy substitutions on the target molecule, an appropriate choice of starting materials and catalysts would be crucial for a successful ultrasound-promoted synthesis. The use of greener solvents, such as water or ethanol, is often feasible with sonochemistry, further enhancing the environmental credentials of this synthetic approach. nih.govresearchgate.net The development of an ultrasound-assisted protocol for the synthesis of this compound would represent a significant advancement towards a more sustainable and efficient production of this important chemical entity.

Chemical Reactivity and Derivatization Studies of 4 Bromo 3 Chloro 6 Methoxyquinoline

Analysis of Functional Group Reactivity on the Quinoline (B57606) Core

The chemical persona of 4-Bromo-3-chloro-6-methoxyquinoline is a composite of its quinoline nucleus and the attached functional groups: a bromo group at position 4, a chloro group at position 3, and a methoxy (B1213986) group at position 6. The quinoline system itself is characterized by a π-electron-deficient pyridine (B92270) ring fused to a more electron-rich benzene (B151609) ring. The electronegative nitrogen atom in the pyridine ring reduces the electron density, particularly at the C2 and C4 positions, making this ring susceptible to nucleophilic attack. quora.comresearchgate.net Conversely, the carbocyclic (benzene) ring is the preferred site for electrophilic aromatic substitution. quora.com

The substituents modulate this inherent reactivity:

Halogen Atoms (C4-Br and C3-Cl): Both bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect. This effect further deactivates the quinoline system towards electrophilic attack but significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com These halogens serve as potential leaving groups in such reactions.

Methoxy Group (C6-OCH₃): The methoxy group is a powerful electron-donating group through resonance, with a weaker electron-withdrawing inductive effect. Its net effect is the strong activation of the benzene ring towards electrophilic attack. wikipedia.org It has a less direct, mildly deactivating influence on nucleophilic substitution occurring on the separate pyridine ring by donating electron density to the bicyclic system as a whole.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine portion of the quinoline ring is the principal driver for nucleophilic substitution reactions. This reactivity is most pronounced at positions 2 and 4, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com

Replacement of Halogen Atoms by Diverse Nucleophiles

The halogen atom at the C4 position of the quinoline nucleus is particularly labile and prone to displacement by a wide array of nucleophiles. researchgate.netmdpi.com This high reactivity is analogous to that observed in other heterocyclic systems like quinazolines. mdpi.com While the C4-bromo group is often preferentially targeted in palladium-catalyzed cross-coupling reactions due to the typical reactivity trend of halogens (Br > Cl), both the C4-bromo and C3-chloro atoms are potential leaving groups in SNAr reactions. harvard.edunih.gov

Based on studies of similarly substituted quinolines, this compound is expected to react with various nucleophiles, primarily at the C4 position. mdpi.comresearchgate.net These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

| Nucleophile Type | Example Nucleophile | Potential Product at C4 | Reaction Class |

|---|---|---|---|

| N-Nucleophiles | Amines, Hydrazine, Sodium Azide, 1,2,4-Triazole | 4-Amino, 4-Hydrazino, 4-Azido, 4-Triazolyl derivatives | SNAr |

| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide), Hydroxides | 4-Alkoxy, 4-Hydroxy derivatives | SNAr |

| S-Nucleophiles | Thiophenols, Thiourea | 4-Thiophenyl, 4-Sulfanyl derivatives | SNAr |

| C-Nucleophiles (via catalyst) | Arylboronic Acids | 4-Aryl derivatives | Suzuki-Miyaura Coupling |

Influence of Substituent Electronic Properties on Nucleophilic Attack

The regioselectivity of nucleophilic attack is overwhelmingly directed towards the C4 position over the C3 position. This preference is rooted in the electronic stabilization of the reaction intermediate.

When a nucleophile attacks the C4 position, the resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by resonance structures that delocalize the charge onto the electronegative nitrogen atom of the pyridine ring. This delocalization is not possible when the attack occurs at the C3 position. quora.com Therefore, the transition state leading to the C4-substituted product is significantly lower in energy, making this pathway kinetically and thermodynamically favored. The strong electron-withdrawing nature of the halogen at C4 further enhances the electrophilicity of this carbon, making it a prime target for nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the quinoline nucleus occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine ring. quora.comwikipedia.org The nitrogen atom deactivates the heterocyclic ring towards attack by electrophiles.

Regioselectivity Directed by Existing Substituents

The outcome of electrophilic substitution on this compound is primarily governed by the powerful activating and directing effect of the C6-methoxy group. As a strong electron-donating group, the methoxy substituent directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org In this specific molecule, the positions ortho to the C6-methoxy group are C5 and C7. The para position is occupied by the ring fusion.

Therefore, electrophilic attack is predicted to occur at either the C5 or C7 position. The deactivating effects of the halogens on the other ring are less influential in determining the site of substitution on the activated benzene ring. The final product distribution between the C5 and C7 isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role in favoring the less crowded C7 position.

Mechanistic Considerations for Electrophilic Attack

The mechanism for this transformation is the canonical two-step process for electrophilic aromatic substitution. lkouniv.ac.in

Attack on the Electrophile: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step, as it temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.in

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This step is fast and restores the aromaticity of the ring, yielding the final substituted product.

The pronounced regioselectivity for attack at C5 and C7 is explained by the stability of the corresponding arenium ion intermediates. When the electrophile adds to either C5 or C7, the resulting positive charge can be delocalized through resonance onto the adjacent C6 carbon and, crucially, onto the oxygen atom of the methoxy group. This additional resonance structure, involving a lone pair from the oxygen, provides substantial stabilization to the intermediate, thereby lowering the activation energy for substitution at these positions compared to others on the ring.

Cross-Coupling Reactions for Advanced Molecular Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The key to its utility lies in the chemoselective reactivity of the C4-Br bond over the C3-Cl bond. Generally, the order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. tcichemicals.com This intrinsic difference allows for selective coupling at the more reactive C4-Br position while leaving the C3-Cl bond intact for potential subsequent modifications.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods. organic-chemistry.orgmdpi.com For this compound, this reaction is expected to proceed selectively at the C4 position to yield 4-aryl-3-chloro-6-methoxyquinoline derivatives.

The site-selectivity in di- or polyhalogenated quinolines is influenced by a combination of factors including the inherent bond dissociation energy of the carbon-halogen bond and the electronic properties of the quinoline ring. While the C-Br bond is typically more reactive than the C-Cl bond, the position of the halide can sometimes override this trend. For instance, a chloro group at the electronically activated C2 or C4 position of a quinoline can exhibit enhanced reactivity. rsc.orgnih.gov In the case of this compound, both the intrinsic reactivity of the C-Br bond and the activation of the C4 position work in concert, strongly favoring selective coupling at this site.

While specific studies on this compound are not prevalent, the selective Suzuki-Miyaura coupling at the C-Br bond in the presence of a C-Cl bond on a quinoline core is a well-established principle. For example, studies on 2-chloro-6-bromoquinoline have shown that selective coupling can be directed to either the C6-Br bond or the C2-Cl bond by carefully choosing the palladium catalyst and ligands, highlighting the fine balance of factors that control selectivity. rsc.orgnih.gov Using a catalyst system like Pd(dppf)Cl₂, coupling preferentially occurs at the C6-bromo position. nih.gov This supports the prediction that standard Suzuki-Miyaura conditions would lead to selective arylation at the C4-bromo position of the title compound.

Table 1: Examples of Site-Selective Suzuki-Miyaura Coupling on Dihaloquinolines

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH | 2-Chloro-6-phenylquinoline | 85 | nih.gov |

This table presents data from analogous dihalo-heterocyclic systems to illustrate the principle of selective Suzuki-Miyaura coupling.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method to form a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org This reaction provides a powerful route for C-C bond formation and the introduction of vinyl groups. organic-chemistry.org

The versatile C4-Br bond of this compound also makes it a suitable substrate for other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to produce substituted alkynes. digitellinc.comatlantis-press.com Applying this methodology to this compound would selectively install an alkynyl group at the C4 position, affording 4-alkynyl-3-chloro-6-methoxyquinoline derivatives. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. digitellinc.com

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. nih.govnih.gov This reaction could be used to introduce a wide variety of alkyl, vinyl, or aryl groups at the C4 position of the quinoline core, again leveraging the higher reactivity of the C-Br bond. A significant drawback of this method is the toxicity of the organotin reagents. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. rsc.org This would be a powerful method to synthesize 4-amino-3-chloro-6-methoxyquinoline derivatives. Research on the related compound 6-bromo-2-chloroquinoline has demonstrated that selective amination at the C-Br bond is feasible. By carefully selecting the palladium catalyst, ligand, and reaction conditions, the amine can be directed to displace the bromide with high selectivity over the chloride. atlantis-press.com This precedent strongly suggests that this compound would undergo selective amination at the C4 position.

Oxidation and Reduction Chemistry

The nitrogen atom in the quinoline ring can be readily oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to certain types of nucleophilic substitution. Common reagents for this oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. masterorganicchemistry.comresearchgate.net The application of these conditions to this compound would be expected to yield the corresponding this compound N-oxide. The resulting N-oxide is a versatile intermediate for further synthetic transformations.

The quinoline ring system can be selectively reduced to form dihydro- or tetrahydroquinolines. A key challenge in the reduction of halogenated quinolines is preventing the concomitant hydrodehalogenation (cleavage of the C-Hal bond). Catalytic hydrogenation using traditional noble metal catalysts like palladium or platinum often leads to the loss of halogen substituents.

However, recent studies have shown that certain catalyst systems can achieve selective hydrogenation of the quinoline ring while preserving bromo substituents. For instance, molybdenum sulfide (MoS₂) and rhenium sulfide (Re₂S₇) catalysts have been successfully employed for the hydrogenation of various bromoquinolines to their corresponding 1,2,3,4-tetrahydroquinoline derivatives with high selectivity and minimal C-Br bond cleavage. digitellinc.comrsc.org This selectivity is attributed to a different mode of quinoline adsorption on the catalyst surface compared to traditional metal catalysts. rsc.org These findings suggest that this compound could likely be selectively reduced to 4-Bromo-3-chloro-6-methoxy-1,2,3,4-tetrahydroquinoline using such catalyst systems.

Table 2: Selective Hydrogenation of Bromoquinolines

| Substrate | Catalyst | Temperature (°C) | H₂ Pressure (atm) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoquinoline | MoS₂ | 130 | 30 | 5-Bromo-1,2,3,4-tetrahydroquinoline | >94 | rsc.org |

| 7-Bromoquinoline | MoS₂ | 130 | 30 | 7-Bromo-1,2,3,4-tetrahydroquinoline | >94 | rsc.org |

| 8-Bromoquinoline | MoS₂ | 130 | 30 | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94 | rsc.org |

This table provides data for the selective reduction of analogous bromoquinolines, indicating the potential for similar reactivity with the title compound.

Cyclization and Annulation Reactions for Complex Heterocyclic Architectures

The construction of fused polycyclic and complex heterocyclic systems is a primary objective in the synthesis of novel therapeutic agents and functional materials. This compound serves as a valuable synthon in this endeavor, with its halogenated positions providing key handles for intramolecular and intermolecular cyclization and annulation reactions.

Palladium-catalyzed reactions are particularly powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of additional rings onto the quinoline core. For instance, the bromine atom at the C4 position is more susceptible to oxidative addition to a palladium(0) complex than the chlorine atom at C3. This differential reactivity can be exploited in sequential cross-coupling reactions.

One common strategy involves an initial Sonogashira coupling of an alkyne at the C4 position, followed by an intramolecular cyclization. For example, reaction with a terminal alkyne bearing a nucleophilic group (such as a hydroxyl or amino group) can lead to the formation of a fused furan or pyrrole ring, respectively.

Table 1: Examples of Cyclization Reactions Starting from this compound

| Reactant | Catalyst/Reagents | Product | Heterocyclic System Formed |

|---|---|---|---|

| 2-Ethynylphenol | Pd(PPh₃)₄, CuI, Et₃N | A furo[3,2-c]quinoline derivative | Furan |

| N-Propargylaniline | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | A pyrrolo[3,2-c]quinoline derivative | Pyrrole |

Annulation reactions, which involve the formation of a new ring in a single synthetic operation, are also a key strategy for elaborating the this compound scaffold. The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to build upon the existing quinoline framework. For instance, derivatization of the C3-chloro position with a suitable amino ketone precursor could facilitate an intramolecular condensation to form a fused pyridone ring.

Furthermore, transition metal-catalyzed [n+m] annulation strategies offer a versatile approach to constructing a variety of ring systems. For example, a palladium-catalyzed [4+2] annulation with a suitable diene could lead to the formation of a fused six-membered carbocyclic or heterocyclic ring.

Strategies for the Derivatization of this compound

The presence of multiple, electronically distinct functional groups on the this compound core allows for a high degree of control in its derivatization, enabling the systematic exploration of chemical space and the synthesis of diverse analog libraries.

A systematic approach to the functionalization of this compound typically leverages the differential reactivity of the halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.

Common cross-coupling reactions that can be selectively performed at the C4 position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino substituents.

Once the C4 position has been functionalized, the less reactive C3-chloro group can be targeted under more forcing reaction conditions or with more reactive catalytic systems. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed to displace the chloro group, particularly if the newly introduced substituent at C4 is electron-withdrawing, which would activate the ring towards nucleophilic attack.

The methoxy group at the C6 position is generally stable under these conditions but can be a site for demethylation to the corresponding phenol, which can then be further functionalized through etherification or esterification.

The sequential and selective functionalization strategies described above open the door to the synthesis of a vast array of chemically diverse analogs of this compound. By systematically varying the coupling partners in palladium-catalyzed reactions and employing a range of nucleophiles in SNAr reactions, libraries of compounds with diverse electronic and steric properties can be generated.

Table 2: Examples of Derivatization of this compound

| Position | Reaction Type | Reactant | Product |

|---|---|---|---|

| C4 | Suzuki-Miyaura Coupling | Phenylboronic acid | 3-Chloro-6-methoxy-4-phenylquinoline |

| C4 | Sonogashira Coupling | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-3-chloro-6-methoxyquinoline |

| C4 | Buchwald-Hartwig Amination | Morpholine | 4-(Morpholin-4-yl)-3-chloro-6-methoxyquinoline |

This systematic derivatization is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is investigated. The ability to fine-tune the properties of the quinoline core by introducing a wide range of functional groups makes this compound a valuable starting material for drug discovery programs.

Spectroscopic Characterization Methodologies for 4 Bromo 3 Chloro 6 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-Bromo-3-chloro-6-methoxyquinoline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the structure of this compound, four distinct aromatic protons and a set of methoxy (B1213986) protons are expected.

The proton on the quinoline (B57606) ring at position 2 (H-2) is anticipated to appear as a singlet at the most downfield region among the aromatic protons due to the strong deshielding effect of the adjacent nitrogen atom. The proton at position 5 (H-5) is expected to be a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would likely appear as a doublet of doublets, being coupled to both H-5 and H-8. The proton at position 8 (H-8) should appear as a doublet, coupled to H-7. The three protons of the methoxy group (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive experimental data is not publicly available.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | s (singlet) | - |

| H-8 | 7.95 | d (doublet) | J = 9.0 |

| H-5 | 7.45 | d (doublet) | J = 2.5 |

| H-7 | 7.20 | dd (doublet of doublets) | J = 9.0, 2.5 |

| -OCH₃ | 3.95 | s (singlet) | - |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). For this compound, a total of 10 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in the molecule. The carbon of the methoxy group will appear at the highest field (lowest ppm), while the aromatic carbons will be found in the downfield region. Carbons directly attached to electronegative atoms (N, Cl, Br, O) will be shifted further downfield.

Table 2: Hypothetical ¹³C NMR Data for this compound Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive experimental data is not publicly available.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | 56.0 |

| C-7 | 105.0 |

| C-5 | 122.5 |

| C-3 | 124.0 |

| C-8a | 125.0 |

| C-8 | 130.0 |

| C-4a | 143.0 |

| C-4 | 145.0 |

| C-2 | 150.0 |

| C-6 | 158.0 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between H-5, H-7, and H-8 in the benzene (B151609) portion of the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of each protonated carbon atom by linking the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying the placement of quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For instance, correlations from the methoxy protons to C-6 would confirm the position of the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of the this compound sample. The compound would first travel through a GC column, separating it from any volatile impurities, before entering the mass spectrometer, which then provides a mass spectrum of the pure compound, confirming its molecular weight.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₁₀H₇BrClNO), HRMS is critical for distinguishing it from other compounds with the same nominal mass.

Furthermore, the presence of both chlorine and bromine atoms, which have characteristic isotopic distributions (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), results in a unique isotopic pattern in the mass spectrum. The molecular ion peak cluster would show signals for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions with predictable relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom in the molecule. For instance, a low-resolution mass spectrum would be expected to show major peaks at m/z 271, 273, and 275.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. For this compound, these methods are essential for confirming the presence of functional groups and understanding the influence of substituents on the quinoline core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic bands corresponding to specific functional groups and structural features. For this compound, the spectrum is expected to be complex, with distinct regions revealing key aspects of its architecture.

The high-frequency region of the spectrum is typically characterized by C-H stretching vibrations. Aromatic C-H stretching vibrations from the quinoline ring system are expected in the 3100–3000 cm⁻¹ range. researchgate.net The methoxy group (-OCH₃) will exhibit characteristic C-H stretching vibrations as well.

The fingerprint region, below 1650 cm⁻¹, is particularly informative. Key expected vibrational modes for this compound include:

C=C and C=N Stretching: The quinoline ring system will show a series of sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹. For instance, in related quinoline derivatives, C=C and C=N stretching vibrations of the quinolinyl ring are observed around 1592 cm⁻¹ and 1557-1558 cm⁻¹, respectively. nih.gov

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong absorption band.

C-Cl and C-Br Stretching: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. eurjchem.com The C-Br stretch occurs at even lower frequencies, generally in the 650-395 cm⁻¹ range, due to the heavier mass of the bromine atom. researchgate.net

In a study on 3-chloro-4-methoxybenzaldehyde, a related substituted aromatic compound, an infrared doublet near 1700 cm⁻¹ was attributed to Fermi resonance involving the C=O stretching fundamental. nih.gov While this compound lacks a carbonyl group, the potential for such resonance interactions involving other vibrational modes should be considered in a detailed spectral analysis.

The attenuated total reflection (ATR) mode is a common technique for obtaining FT-IR spectra of solid samples. mdpi.comharricksci.com

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methoxy C-H | Stretching | ~2950 - 2850 |

| C=C (Aromatic) | Stretching | 1625 - 1400 |

| C=N (Quinoline) | Stretching | 1592 - 1558 |

| C-O (Aryl Ether) | Stretching | ~1250 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 650 - 395 |

Comparative Vibrational Analysis with Related Quinoline Derivatives

The vibrational spectrum of this compound can be better understood by comparing it with the spectra of simpler, related molecules. This comparative approach helps in assigning specific vibrational modes and understanding the electronic effects of the substituents.

For instance, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene (B145707) have been studied in detail, with C-Br stretching vibrations assigned at various frequencies, including 868 cm⁻¹ and 602 cm⁻¹ in theoretical calculations. researchgate.net The analysis of 4-aminoquinaldine (B107616) and 5-aminoquinoline (B19350) provides insight into the vibrational modes of the core quinoline structure. psu.edu In a study of 2-chloroquinoline-3-carboxaldehyde, quantum chemical calculations were used to analyze the vibrational spectrum, highlighting the influence of the chloro and aldehyde groups. scispace.com

The introduction of a methoxy group, as seen in 3-chloro-4-methoxybenzaldehyde, influences the electronic distribution and vibrational frequencies of the aromatic ring. nih.gov The mid-IR spectra of quinoline itself, isolated in an argon matrix and in solid H₂O, show that the positions of many peaks are shifted to higher frequencies in the presence of water, indicating intermolecular interactions. astrochem.org

By comparing the experimental spectrum of this compound with these and other reported spectra of substituted quinolines, a detailed and reliable assignment of its vibrational modes can be achieved. For example, the effect of halogen substitution on the quinoline ring can be systematically studied by comparing the spectra of chloroquinolines, bromoquinolines, and the di-halogenated target molecule. Similarly, comparison with methoxy-substituted quinolines would help in isolating the vibrational contributions of the -OCH₃ group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com For aromatic systems like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). youtube.com

The electronic spectrum of quinoline and its derivatives is characterized by π → π* and n → π* transitions. researchgate.net

π → π transitions:* These are typically high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. They result in strong absorption bands. researchgate.net

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital. researchgate.net These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

In a study of halogenated quinoline derivatives, two major absorption bands were observed. nih.gov One band, appearing around 243-246 nm, was attributed to π → π* transitions within the aromatic ring. A second, broader band between 300-338 nm was assigned to a combination of π → π* and n → π* transitions associated with the quinoline moiety and the azomethine group present in those specific derivatives. nih.gov For this compound, similar transitions are expected. The substituents (bromo, chloro, and methoxy) will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).

The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. The halogens, with their dual inductive (electron-withdrawing) and resonance (electron-donating) effects, will also modulate the electronic transitions. Studies on other quinoline derivatives have shown that the insertion of different functional groups significantly affects their photophysical properties. researchgate.net

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | Shorter wavelength (e.g., ~250 nm) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer wavelength (e.g., >300 nm) | Low |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Challenges and Solutions in Obtaining High-Quality Crystals

Obtaining single crystals of sufficient size and quality for X-ray diffraction analysis can be a significant challenge. For quinoline derivatives, the substituent groups can influence the crystallization process in complex ways. rsc.org For example, the size of alkyl chains and the presence of different functional groups in 4-substituted quinolines have been shown to affect the crystallization mechanism. rsc.org

Common challenges include:

Slow or No Crystallization: The molecule may be highly soluble in common solvents, making it difficult to achieve the supersaturation required for crystal growth.

Formation of Polycrystalline Powders: Instead of single crystals, a fine powder may precipitate, which is unsuitable for single-crystal X-ray diffraction. Powder X-ray diffraction (PXRD) can still be used to analyze such materials, as demonstrated for a tetrahydroquinoline derivative. researchgate.net

Twinning and Disorder: The resulting crystals may be twinned or have internal disorder, complicating the diffraction data analysis. In the crystal structure of 2-(4-methylstyryl)quinoline, the ethylene (B1197577) fragment was found to be disordered. researchgate.net

Solutions to these challenges often involve a systematic screening of crystallization conditions:

Solvent Selection: Experimenting with a wide range of solvents and solvent mixtures with varying polarities.

Evaporation Rate: Slow evaporation of the solvent is a common and effective technique.

Temperature Control: Cooling the solution slowly can induce crystallization.

Vapor Diffusion: Diffusing a poor solvent into a solution of the compound in a good solvent can gently induce crystallization.

For a newly synthesized Schiff-base, suitable crystals for X-ray analysis were obtained from ethanol. scispace.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of halogen atoms, the nitrogen heteroatom, and the methoxy group creates opportunities for several types of non-covalent bonds.

Halogen Bonding: The electropositive region (σ-hole) on the bromine and chlorine atoms can interact with nucleophilic sites, such as the nitrogen atom of a neighboring quinoline ring. Halogen-halogen interactions are also possible. nih.gov

Hydrogen Bonding: While lacking strong hydrogen bond donors like N-H or O-H, weak C-H···N and C-H···O hydrogen bonds are expected to play a role in stabilizing the crystal structure. nih.gov The aromatic C-H groups can act as donors, and the quinoline nitrogen and methoxy oxygen can act as acceptors.

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds. mdpi.com

Halogen-π Interactions: The interaction between a halogen atom and the π-system of an adjacent aromatic ring is another potential stabilizing force. rsc.org

In related halogenated compounds, a variety of intermolecular contacts, including Br···Br, C-H···Br, and C-H···O, have been observed and analyzed. nih.gov The study of bis(quinolinecarboxamide)alkane derivatives revealed that intermolecular hydrogen bonds and conformational effects of the quinoline moieties are fundamental to their crystal packing. rsc.org The analysis of these interactions provides crucial insights into the supramolecular assembly of the molecules in the solid state.

Computational and Theoretical Studies of 4 Bromo 3 Chloro 6 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromo-3-chloro-6-methoxyquinoline. These calculations, rooted in the principles of quantum mechanics, model the behavior of electrons within the molecule, offering deep insights into its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for substituted quinolines typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost.

A foundational step in the computational study of this compound is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For similar molecules, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography. Conformational analysis, particularly of the methoxy (B1213986) group relative to the quinoline (B57606) ring, would identify the most stable conformer and the energy barriers between different rotational isomers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-Cl | 1.74 Å |

| C4-Br | 1.90 Å | |

| C6-O | 1.36 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angle | Cl-C3-C4 | 118.5° |

| Br-C4-C(ring) | 121.0° | |

| C5-C6-O | 125.0° | |

| C6-O-CH₃ | 117.5° | |

| Note: These are representative values based on studies of similar halogenated and methoxy-substituted quinolines and are for illustrative purposes only. |

DFT is employed to calculate the harmonic vibrational frequencies of this compound. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) within the molecule. The calculated vibrational spectra are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for precise assignment of the observed spectral bands to specific molecular motions.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelengths (λmax) and oscillator strengths, provide insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

Understanding the chemical reactivity of this compound involves modeling potential reaction pathways. DFT is instrumental in locating and characterizing the transition state structures for various chemical reactions. By calculating the activation energies, chemists can predict the feasibility and kinetics of a reaction. For instance, this approach could be used to study nucleophilic substitution reactions at the halogenated positions of the quinoline ring, elucidating the reaction mechanism and predicting the most likely products.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for spectroscopic predictions, offering a high level of theoretical accuracy for the vibrational and electronic spectra of molecules like this compound.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions within a molecule. For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure. It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, such as the hyperconjugative effects between the lone pairs of the oxygen, bromine, and chlorine atoms and the π* orbitals of the quinoline ring, are key to understanding the molecule's stability and electronic properties. The analysis provides stabilization energies associated with these charge-transfer interactions, highlighting the most significant electronic delocalizations.

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C5-C6) | ~ 20.5 |

| LP (N) | π* (C2-C3) | ~ 15.2 |

| LP (Br) | σ* (C3-C4) | ~ 2.1 |

| LP (Cl) | σ* (C2-C3) | ~ 1.8 |

| Note: These values are hypothetical, illustrating the types of interactions and their potential relative strengths in this compound. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) areas.

For this compound, the MEP map would be expected to show significant electronegative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, making these sites susceptible to electrophilic attack. The presence of bromine and chlorine atoms, being electronegative, would also create regions of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive electrostatic potential, indicating sites for potential nucleophilic attack. Understanding these electrostatic features is fundamental for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in crystal engineering and biological recognition.

Hypothetical MEP Characteristics for this compound:

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Quinoline Nitrogen Atom | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Methoxy Oxygen Atom | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Bromo and Chloro Substituents | Negative (Red/Yellow) | Potential for halogen bonding interactions |

| Aromatic and Methyl Hydrogens | Positive (Blue) | Sites for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

The conformation of this compound can be influenced by its surrounding environment, particularly the solvent. MD simulations can be employed to study how different solvents interact with the molecule and affect its three-dimensional structure. In a polar solvent like water, it is expected that the polar regions of the molecule, such as the nitrogen and oxygen atoms, would form hydrogen bonds with water molecules. This solvation shell can stabilize certain conformations over others. In contrast, in a nonpolar solvent, intramolecular forces would play a more dominant role in determining the molecular shape. These simulations are crucial for understanding the compound's behavior in different chemical and biological media.

MD simulations can also quantify the flexibility of different parts of the this compound molecule. Torsional angles, such as the one involving the methoxy group, can be monitored during a simulation to understand its rotational freedom. This flexibility can be important for its ability to bind to a biological target. Furthermore, by simulating the interaction of this compound with other molecules, such as proteins or DNA, MD can predict the stability and dynamics of the resulting complex, offering insights into its potential biological activity.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are instrumental in establishing relationships between the structure of a molecule and its chemical reactivity or biological activity. These computational approaches can guide the synthesis of new compounds with desired properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound. Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The distribution of these frontier orbitals can pinpoint the most likely sites for chemical reactions. For instance, a high HOMO density on a particular atom suggests it is a likely site for electrophilic attack, while a high LUMO density indicates a site for nucleophilic attack. Such studies can predict the regioselectivity of reactions involving the quinoline ring.